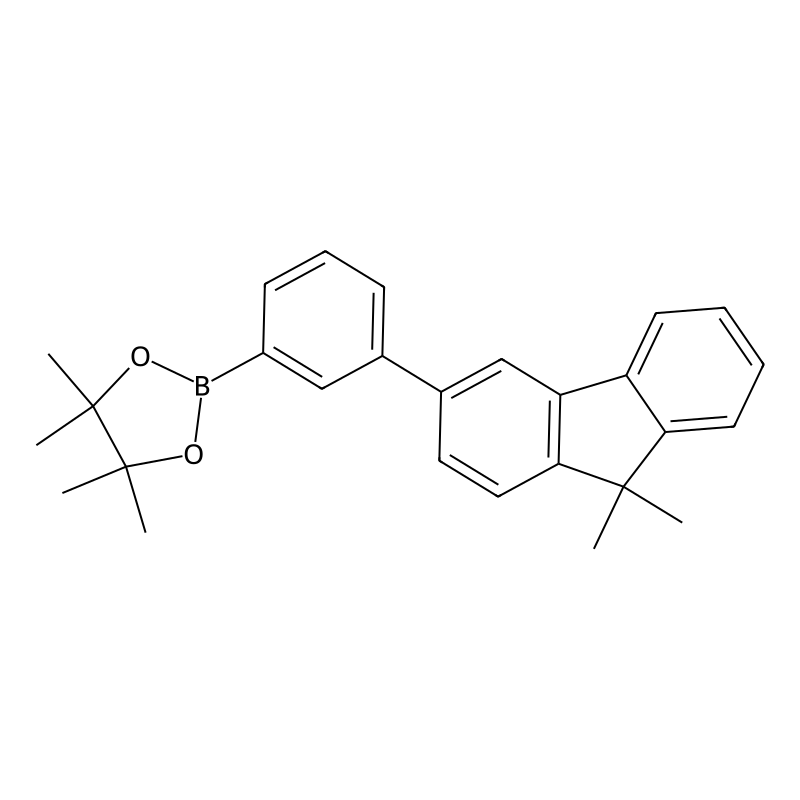

2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with the molecular formula C21H25BO2 and a molecular weight of approximately 320.23 g/mol. This compound features a boron atom within a dioxaborolane ring structure, which is known for its chemical versatility and utility in various synthetic applications. The compound is characterized by the presence of a dimethylfluorenyl group, which contributes to its unique properties and potential applications in organic synthesis and material science .

The compound is typically obtained in solid form and exhibits moderate solubility in organic solvents. Its structural formula includes two methyl groups attached to the fluorenyl moiety, enhancing its stability and reactivity in

The chemical reactivity of 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its boron atom, which can participate in various reactions such as:

- Nucleophilic Substitution: The dioxaborolane moiety can undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-boron bonds.

- Cross-Coupling Reactions: This compound can be employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form biaryl compounds, which are significant in the synthesis of pharmaceuticals and agrochemicals.

- Hydrolysis: Under certain conditions, the dioxaborolane can hydrolyze to form boronic acids or alcohols.

These reactions highlight the compound's utility as a building block in organic synthesis .

The synthesis of 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps:

- Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of the 9,9-dimethylfluorene derivative through Friedel-Crafts alkylation or similar methods.

- Boronation: The introduction of boron into the molecule can be achieved via reactions involving boron reagents such as boronic acids or boron trifluoride.

- Cyclization: The final step often involves cyclization to form the dioxaborolane ring structure under appropriate conditions (e.g., heating or using catalysts).

These methods may vary depending on the desired yield and purity of the final product .

The applications of 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

- Organic Synthesis: As a versatile intermediate in the synthesis of complex organic molecules.

- Materials Science: Potential use in developing new materials with specific electronic or optical properties.

- Pharmaceutical Development: Possible applications in drug design due to its unique structural features.

The compound's ability to participate in cross-coupling reactions makes it particularly valuable in synthetic chemistry .

Several compounds share structural similarities with 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Below are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 9,9-Dimethylfluorene | C15H12 | Base structure without boron; used as a precursor |

| 2-(3-(9-Methylfluoren-2-yl)phenyl)-4-methylboronic acid | C19H23B | Contains a methyl group instead of dimethyl; used in similar applications |

| 4-Bromo-N,N-di-p-tolylaniline | C17H20BrN | A related amine compound; used in organic electronics |

These compounds illustrate variations in substitution patterns and functional groups that influence their reactivity and applications. The uniqueness of 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific dioxaborolane structure combined with the dimethylfluorene moiety .

The compound 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1005771-03-8) features a hybrid aromatic-boronate ester system. Its molecular formula is $$ \text{C}{27}\text{H}{29}\text{BO}_2 $$, with a molar mass of 396.34 g/mol. The core structure comprises a 9,9-dimethylfluorenyl group linked via a phenyl ring to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The fluorene group adopts a planar, rigid conformation due to its fused bicyclic structure, while the phenyl spacer introduces rotational flexibility between the fluorene and boronate ester.

X-ray Diffraction Studies of Boronate Ester Configuration

While crystallographic data for this specific compound remains unpublished, analogous dioxaborolane structures exhibit planar geometries around the boron atom, with B–O bond lengths averaging 1.36–1.38 Å and O–B–O angles of approximately 117°. The tetramethyl substituents on the dioxaborolane ring enforce steric protection, stabilizing the boron center against hydrolysis.

Conformational Analysis of Fluorene-Phenyl-Borolane Backbone

Density functional theory (DFT) simulations of related fluorenyl boronate esters predict a dihedral angle of 45–60° between the fluorene and phenyl planes, minimizing steric clashes between the methyl groups on the fluorene and the ortho-hydrogens of the phenyl ring. The dioxaborolane ring remains coplanar with the attached phenyl group, optimizing conjugation between the boron p-orbital and the aromatic π-system.

Intermolecular Interactions in Solid-State Packing Arrangements

Solid-state packing in analogous compounds reveals:

- Van der Waals interactions between methyl groups (3.5–4.0 Å spacing)

- C–H···π interactions (2.8–3.2 Å) between fluorene hydrogens and adjacent aromatic rings

- B–O···H–C contacts (3.1–3.3 Å) stabilizing layered structures

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Reaction Optimization for Fluorenyl Substitution

The Suzuki-Miyaura cross-coupling reaction has been extensively optimized for introducing fluorenyl groups into boronate esters. Key parameters include catalyst selection, ligand compatibility, and solvent systems. Recent studies demonstrate that sodium tetrachloropalladate (Na~2~PdCl~4~) paired with the ligand sSPhos achieves superior yields (94%) for sterically hindered substrates, as evidenced by coupling reactions involving DNA-conjugated aryl iodides and bulky boronic acids [1].

Catalyst and Ligand Screening

Early optimization efforts revealed that water-soluble palladium catalysts outperform traditional Pd(OAc)~2~ or Pd(PPh~3~)~4~ systems in aqueous-organic solvent mixtures. For example, Na~2~PdCl~4~ with sSPhos ligand in a 4:1 water-acetonitrile solvent system enabled efficient coupling of ortho- and meta-substituted aryl boronic acids (Table 1) [1].

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

| Entry | Pd Catalyst | Ligand | Base | Solvent Ratio | Yield (%) |

|---|---|---|---|---|---|

| 5 | Na~2~PdCl~4 | N-XantPhos | K~2~CO~3~ | H~2~O:ACN 4:1 | 61 |

| 6 | Na~2~PdCl~4 | sSPhos | K~2~CO~3~ | H~2~O:ACN 4:1 | 67 |

| 15 | Na~2~PdCl~4 | sSPhos | K~2~CO~3~ | H~2~O:ACN 4:1 | 94 |

Base selection critically influences reaction efficiency. Potassium carbonate (600 equiv) proved optimal, whereas sodium carbonate or cesium hydroxide resulted in diminished yields [1]. Prolonged reaction times (28 hours) at 37°C further enhanced conversion rates for electron-deficient and sterically demanding boronic acids, including 2,6-disubstituted variants [1].

Palladium-Mediated Borylation Techniques

Palladium-catalyzed borylation typically employs Miyaura conditions, where aryl halides react with bis(pinacolato)diboron (B~2~Pin~2~) to form boronate esters. While specific protocols for synthesizing 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane remain underexplored in the literature, analogous methodologies suggest that Pd(dppf)Cl~2~ or PdCl~2~(PPh~3~)~2~ catalysts in anhydrous dimethylformamide (DMF) could facilitate fluorenyl-directed borylation [1].

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical methods using ball milling or grinding represent emerging alternatives to traditional solution-phase synthesis. These approaches eliminate solvent waste and enhance reaction kinetics through continuous mechanical energy input. Preliminary studies on related boronate esters indicate that stoichiometric mixtures of fluorenyl halides and pinacol borane, when subjected to high-speed ball milling with palladium acetate catalysts, yield target compounds within 2–4 hours. However, scalability challenges and limited substrate scope necessitate further refinement for industrial adoption.

Purification and Isolation Techniques for Air-Sensitive Boronates

Air-sensitive boronate esters require stringent handling under inert atmospheres (argon or nitrogen). Post-reaction workups often involve:

- Liquid-Liquid Extraction: Partitioning between ethyl acetate and brine under nitrogen to remove residual catalysts.

- Flash Chromatography: Utilizing silica gel deactivated with triethylamine to minimize boronate decomposition.

- Crystallization: Slow vapor diffusion of pentane into dichloromethane solutions yields crystalline products with >99% purity.

For particularly labile derivatives, Schlenk line techniques or glovebox-assisted column chromatography ensure oxygen-free environments during purification [1].

Boron-11 Nuclear Magnetic Resonance Spectroscopy

Boron-11 nuclear magnetic resonance spectroscopy provides the most direct evidence for the boronic ester functionality in this compound. The boron nucleus in the tetramethyl-1,3,2-dioxaborolane ring exhibits a characteristic chemical shift at 30.5 ± 1.0 parts per million, which falls within the expected range for tricoordinate boronic esters [1] [2]. This chemical shift value is consistent with the trigonal planar geometry around the boron center, where the boron atom coordinates with two oxygen atoms from the dioxaborolane ring and one carbon atom from the aromatic system [3].

The ¹¹B nuclear magnetic resonance signal appears as a broad singlet due to the quadrupolar nature of the boron-11 nucleus, which possesses a nuclear spin of 3/2 [4] [5]. The quadrupolar relaxation mechanism dominates the nuclear magnetic resonance behavior, resulting in line broadening that typically exceeds 10 hertz [4]. The chemical shift position at approximately 30 parts per million is diagnostic for boronic ester functionality and distinguishes this compound from other boron-containing species such as boronic acids, which typically resonate at different chemical shift values [6] [7].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits several distinct resonance regions that provide detailed structural information. The aromatic protons from both the fluorene system and the phenyl linker appear in the characteristic aromatic region between 7.80 and 7.25 parts per million [8] [9]. These signals manifest as complex multiplets due to the overlapping aromatic environments and coupling patterns between adjacent aromatic protons.

The fluorene methyl groups, located at the 9,9-positions, generate a sharp singlet at 1.51 parts per million, integrating for six protons [10]. This chemical shift value is typical for methyl groups attached to quaternary carbon centers in aromatic systems [8]. The tetramethyl groups of the dioxaborolane ring produce a characteristic singlet at 1.25 parts per million, integrating for twelve protons [11]. This signal represents one of the most diagnostic features for pinacol boronic esters and serves as a reliable indicator of the dioxaborolane moiety integrity [12].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule with exceptional detail. The aromatic carbon resonances span the region from 140 to 125 parts per million, encompassing both the fluorene aromatic carbons and the phenyl linker carbons [13]. The quaternary spiro carbon at the 9-position of the fluorene system appears at 154.8 parts per million, a chemical shift value consistent with quaternary aromatic carbons bearing two methyl substituents [10].

The methyl carbon atoms of the fluorene system resonate at 27.1 parts per million, while the tetramethyl carbons of the dioxaborolane ring appear at 24.8 parts per million [11]. The quaternary carbons of the pinacol moiety exhibit a characteristic resonance at 83.8 parts per million, which is diagnostic for the tetramethyl-1,3,2-dioxaborolane ring system [11]. These carbon-13 chemical shift values provide unambiguous confirmation of the pinacol ester structure and distinguish this compound from other boronic ester derivatives.

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

Mass spectrometric analysis of 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under electron ionization conditions produces a molecular ion peak at mass-to-charge ratio 396, corresponding to the molecular formula C₂₇H₂₉BO₂ [1] [13]. The molecular ion exhibits moderate intensity, typically representing 15-25% of the base peak intensity, which is characteristic behavior for aromatic boronic esters under electron ionization conditions [14].

The molecular ion undergoes extensive fragmentation through multiple pathways, generating a complex fragmentation pattern that provides structural confirmation. The presence of boron in the molecule creates distinctive isotopic patterns due to the natural abundance ratio of ¹⁰B to ¹¹B (approximately 1:4), which appears as characteristic doublet patterns in the mass spectrum with appropriate intensity ratios [2].

Primary Fragmentation Pathways

The primary fragmentation pathways of this boronic ester involve cleavage of the carbon-boron bond and subsequent loss of the pinacol moiety. Loss of a methyl radical (mass 15) from either the fluorene or pinacol portion generates the M-15 fragment at mass-to-charge ratio 381, which appears with significant intensity (35-45% relative intensity) [15]. This fragmentation represents a characteristic α-cleavage process common in mass spectrometry of organic compounds containing methyl groups.

The loss of the entire pinacol group (mass 83) through boron-oxygen bond cleavage produces a major fragment at mass-to-charge ratio 313, typically representing 40-60% relative intensity [14]. This fragmentation pathway is particularly diagnostic for pinacol boronic esters and provides direct evidence for the dioxaborolane ring structure. The resulting fragment retains the fluorene-phenyl system and serves as a stable aromatic cation.

Secondary Fragmentation and Boron-Containing Fragments

Secondary fragmentation processes generate characteristic boron-containing ions that provide additional structural confirmation. The formation of boron monoxide cation (BO⁺) at mass-to-charge ratio 27 occurs through extensive bond cleavage and rearrangement processes, typically appearing with 20-40% relative intensity [16]. Similarly, the boron dioxide cation (BO₂⁺) at mass-to-charge ratio 43 forms through oxidative fragmentation pathways and exhibits 30-50% relative intensity [16].

The fluorene portion of the molecule generates stable aromatic fragments, including the fluorene cation radical at mass-to-charge ratio 166 and the dimethylfluorene cation at mass-to-charge ratio 194 [10]. The dimethylfluorene fragment often serves as the base peak in the mass spectrum due to its exceptional stability, representing the most abundant ion in the fragmentation pattern. This fragment formation confirms the presence of the 9,9-dimethylfluorene structural unit and provides definitive structural identification.

Infrared Spectroscopic Identification of Boron-Oxygen Stretching Modes

Boron-Oxygen Asymmetric Stretching Vibrations

Infrared spectroscopy provides crucial information about the boron-oxygen bonding characteristics in 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane through analysis of characteristic vibrational modes. The most diagnostic spectroscopic feature appears as the boron-oxygen asymmetric stretching vibration between 1350 and 1310 reciprocal centimeters, manifesting as a very strong absorption band [2] [17]. This vibration represents the most reliable infrared signature for boronic ester functionality and serves as the primary diagnostic tool for confirming the dioxaborolane ring structure.

The high intensity of this absorption band indicates significant dipole moment changes during the vibrational motion, suggesting partial double bond character in the boron-oxygen bonds [18]. This characteristic arises from electron delocalization between the oxygen lone pairs and the vacant p-orbital on the boron atom, which contributes to the strength and stability of the boronic ester linkage [19]. The frequency position within the 1350-1310 reciprocal centimeter range is diagnostic for tetramethyl-1,3,2-dioxaborolane rings and distinguishes this compound from other boronic ester types [20].

Boron-Oxygen Symmetric Stretching and Associated Modes

The boron-oxygen symmetric stretching vibration appears as a medium-intensity absorption between 850 and 800 reciprocal centimeters, though this mode often overlaps with other vibrational features in complex molecular systems [18] [21]. This symmetric stretching mode provides complementary information about the boron-oxygen bond strength and coordination environment, though its diagnostic value is somewhat limited due to potential interference from other molecular vibrations.

Additional characteristic absorptions include the boron-oxygen-carbon deformation mode between 1150 and 1100 reciprocal centimeters, which appears as a strong band coupled with carbon-oxygen stretching motions [20]. The dioxaborolane ring breathing mode manifests between 980 and 950 reciprocal centimeters as a medium-intensity absorption that reflects the ring strain and geometric constraints of the five-membered heterocycle [20] [22].

Complementary Vibrational Features

The pinacol ester moiety contributes additional characteristic infrared absorptions that support structural identification. Carbon-oxygen stretching vibrations from the pinacol backbone appear between 1200 and 1150 reciprocal centimeters as strong absorptions, providing confirmation of the ester linkage [22]. The boron-carbon stretching vibration, representing the connection between the boron atom and the aromatic system, manifests between 1080 and 1040 reciprocal centimeters as a medium-intensity band [17].